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Compound of Interest

Compound Name: Galanin (1-13)-spantide I

Cat. No.: B15620592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the chimeric

peptide Galanin (1-13)-spantide I for the three galanin receptor subtypes (GalR1, GalR2, and

GalR3). The document presents quantitative binding data, detailed experimental methodologies

for receptor binding assays, and visualizations of relevant signaling pathways to support

research and drug development efforts targeting the galaninergic system.

Core Concept: Galanin (1-13)-Spantide I
Galanin (1-13)-spantide I is a synthetic chimeric peptide constructed by fusing the N-terminal

1-13 amino acid fragment of galanin with spantide I, a known tachykinin NK1 receptor

antagonist. This strategic combination was designed to leverage the galanin receptor

recognition properties of the N-terminal galanin fragment while potentially imparting

antagonistic properties. Understanding its binding affinity and selectivity for the different galanin

receptor subtypes is crucial for its application as a pharmacological tool and as a potential

therapeutic agent.

Quantitative Binding Affinity Data
The binding affinity of Galanin (1-13)-spantide I, also referred to as C7 in some literature, has

been evaluated against galanin receptor subtypes. The following table summarizes the

available quantitative data from competitive radioligand binding assays. These assays typically

measure the concentration of the ligand required to inhibit the binding of a radiolabeled ligand
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to the receptor by 50% (IC50), which can then be converted to an inhibition constant (Ki) that

reflects the ligand's binding affinity.

Receptor
Subtype

Ligand
Name in
Study

Test
System

Radioliga
nd

Ki (nM) IC50 (nM)
Referenc
e

Human

GalR1
C7

CHO cells

expressing

hGalR1

[¹²⁵I]human

galanin
> 1000 - [1]

Human

GalR2
C7

CHO cells

expressing

hGalR2

[¹²⁵I]human

galanin
112 - [1]

Rat

Hypothala

mic

Membrane

s (Mixed

Population)

C7

Rat

hypothala

mic

membrane

s

¹²⁵I-[Tyr²⁶]-

porcine

galanin

- 0.2 [2]

Spinal

Galanin

Receptor

(Unspecifie

d Subtype)

Galanin (1-

13)-

spantide I

Not

specified

Not

specified
- Kd = 1.16 [3]

Note: A specific binding affinity value for Galanin (1-13)-spantide I at the GalR3 receptor is not

readily available in the reviewed literature.

Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki and IC50 values) for Galanin (1-13)-spantide I is
primarily achieved through competitive radioligand binding assays. Below is a detailed

methodology representative of such experiments.

Materials and Reagents
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Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing

individual human galanin receptor subtypes (hGalR1, hGalR2, or hGalR3).

Radioligand: [¹²⁵I]-human galanin (specific activity ~2200 Ci/mmol).

Competitor Ligand: Galanin (1-13)-spantide I.

Unlabeled Ligand for Non-specific Binding: Unlabeled human galanin.

Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum,

penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA),

and a protease inhibitor cocktail.

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with a solution like

0.5% polyethyleneimine (PEI) to reduce non-specific binding.

Scintillation Fluid.

Instrumentation: Cell harvester, microplate scintillation counter.

Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding

assay.
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Caption: Workflow of a competitive radioligand binding assay.
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Step-by-Step Procedure
Cell Culture and Membrane Preparation:

Culture CHO cells expressing the specific galanin receptor subtype to near confluency.

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

Wash the membrane pellet and resuspend it in binding buffer.

Determine the protein concentration of the membrane preparation using a standard

protein assay (e.g., Bradford or BCA).

Binding Assay:

In a 96-well plate, add the cell membrane preparation to each well.

For total binding, add a fixed concentration of [¹²⁵I]-human galanin.

For non-specific binding, add the same concentration of [¹²⁵I]-human galanin along with a

high concentration of unlabeled human galanin.

For the competition curve, add the fixed concentration of [¹²⁵I]-human galanin and varying

concentrations of Galanin (1-13)-spantide I.

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to

reach equilibrium (e.g., 60-90 minutes).

Filtration and Counting:

Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass

fiber filter plate.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Dry the filter plate and add scintillation fluid to each well.

Measure the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding as a function of the log concentration of Galanin
(1-13)-spantide I.

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine

the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Galanin Receptor Signaling Pathways
Galanin receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular

signaling cascades upon activation. The following diagrams illustrate the primary signaling

pathways associated with each receptor subtype.
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Caption: Primary signaling pathways of GalR1, GalR2, and GalR3.
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GalR1 and GalR3 Signaling: Both GalR1 and GalR3 primarily couple to inhibitory G-proteins of

the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting

in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein

Kinase A (PKA) activity. The Gβγ subunits released upon Gi/o activation can also directly

modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium

(GIRK) channels and inhibiting voltage-gated calcium channels.

GalR2 Signaling: In contrast, GalR2 predominantly couples to G-proteins of the Gq/11 family.

This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers

the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

This pathway can further lead to the activation of the mitogen-activated protein kinase (MAPK)

cascade.

Conclusion
This technical guide has synthesized the available data on the binding affinity of Galanin (1-
13)-spantide I for galanin receptors. The data indicates a higher affinity for GalR2 compared to

GalR1, with a notable lack of specific binding data for GalR3. The provided experimental

protocol for competitive radioligand binding assays offers a detailed framework for researchers

to conduct their own binding studies. The visualization of the galanin receptor signaling

pathways provides a clear overview of the potential downstream effects of ligand binding.

Further research is warranted to fully elucidate the binding profile of Galanin (1-13)-spantide I,
particularly at the GalR3 subtype, to better understand its pharmacological properties and

potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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